molecular formula C13H17ClN2O B8711817 4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride

4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride

Cat. No.: B8711817
M. Wt: 252.74 g/mol
InChI Key: FWVRVLMGDWQRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a chlorocarbonyl group and a dimethylphenyl group attached to the piperazine ring.

Preparation Methods

The synthesis of 4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, piperazine derivatives are known to interact with neurotransmitter receptors, which can influence neurological functions .

Comparison with Similar Compounds

4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride can be compared with other piperazine derivatives such as:

Each of these compounds has unique features and applications, making this compound a valuable addition to the family of piperazine derivatives.

Properties

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

4-(2,3-dimethylphenyl)piperazine-1-carbonyl chloride

InChI

InChI=1S/C13H17ClN2O/c1-10-4-3-5-12(11(10)2)15-6-8-16(9-7-15)13(14)17/h3-5H,6-9H2,1-2H3

InChI Key

FWVRVLMGDWQRDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-chlorocarbonyl-4-(2,3-dimethylphenyl)piperazine Compound 40A is prepared according to the procedure described for compound 15A, using the following reactants: 1-(2,3-dimethylphenyl)piperazine (3.94 g, 20.7 mmol); triphosgene (2.05 g, 6.9 mmol); pyridine (1.68 ml, 21 mmol); dichloromethane (150 ml).
Name
compound 15A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step Two
Quantity
2.05 g
Type
reactant
Reaction Step Three
Quantity
1.68 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

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